2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile

Description

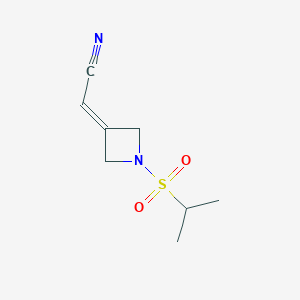

The compound 2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile is a heterocyclic intermediate characterized by an azetidine ring fused with a sulfonyl group (isopropylsulfonyl) and an acetonitrile substituent. The ethylsulfonyl variant has a molecular formula of C₇H₁₀N₂O₂S, a molecular weight of 186.23, and is typically synthesized via eco-friendly routes to address industrial scalability and environmental concerns .

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

2-(1-propan-2-ylsulfonylazetidin-3-ylidene)acetonitrile |

InChI |

InChI=1S/C8H12N2O2S/c1-7(2)13(11,12)10-5-8(6-10)3-4-9/h3,7H,5-6H2,1-2H3 |

InChI Key |

MXFQURAAPVLKCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)N1CC(=CC#N)C1 |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Steps

Step 1: Formation of Compound b

- Compound a (a halogenated azetidine precursor) is reacted with SEMCl in the presence of a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

- The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature is maintained from 0 °C to room temperature for 3 to 24 hours.

- This step introduces the SEM protecting group, yielding compound b.

Step 2: Palladium-Catalyzed Coupling to Form Compound c

- Compound b undergoes a palladium-catalyzed cross-coupling reaction with a borate compound.

- Catalysts used include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), bis(diphenylphosphino)ferrocene palladium(II) dichloride (Pd(dppf)Cl2), or palladium acetate (Pd(OAc)2).

- Bases such as sodium carbonate, potassium carbonate, potassium phosphate, or potassium acetate facilitate the reaction.

- The reaction is performed under inert gas (e.g., nitrogen or argon) in a mixed solvent system of dioxane and water.

- Conditions range from room temperature to 100 °C for 5 to 24 hours.

- This step forms compound c, a key intermediate with a modified azetidine ring.

Step 3: Reaction with Acrylonitrile to Form Compound d

- Compound c is reacted with an acrylonitrile derivative in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DMAP (4-Dimethylaminopyridine), potassium carbonate, or triethylamine.

- Suitable solvents include acetonitrile, acetone, N,N-dimethylformamide, or dichloromethane.

- The reaction occurs at 0 °C to room temperature over 18 to 24 hours.

- This step introduces the acetonitrile moiety, yielding compound d.

Step 4: Lewis Acid or Acid Catalysis to Form Final Product

- Compound d is subjected to catalysis by a Lewis acid such as lithium tetrafluoroborate (LiBF4) or an acid such as trifluoroacetic acid (TFA) or boron trifluoride diethyl etherate (BF3·OEt2).

- The reaction is performed in solvents like acetonitrile or dichloromethane.

- Conditions range from 0 °C to 100 °C for 3 to 24 hours.

- When acid catalysis is used, the product is further treated with a base (e.g., sodium hydroxide, aqueous ammonia, or sodium carbonate) in solvents like tetrahydrofuran (THF), methanol, or ethanol at 0 °C to room temperature for 10 to 24 hours.

- This yields the target compound this compound (Formula I).

Reaction Conditions and Yields

While exact yields are proprietary and vary with experimental setup, the method described in patent WO2017097224A1 and EP3360878A1 shows high efficiency and reproducibility under the specified conditions. The multi-step synthesis is optimized by:

- Using polar aprotic solvents to enhance nucleophilicity and solubility.

- Employing palladium catalysts for efficient cross-coupling.

- Controlling temperature to minimize side reactions.

- Utilizing protecting groups (SEM) to prevent unwanted reactions on the azetidine nitrogen.

Summary Table of Key Reagents and Conditions

| Step | Key Reagents/Catalysts | Solvent(s) | Temperature Range | Time Range | Notes |

|---|---|---|---|---|---|

| 1 | SEMCl, NaH or LDA | DMF or DMSO | 0 °C to RT | 3–24 h | Introduction of SEM protecting group |

| 2 | Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2, Base | Dioxane/Water mixture | RT to 100 °C | 5–24 h | Palladium-catalyzed coupling |

| 3 | Acrylonitrile, DBU, DMAP, K2CO3, Et3N | Acetonitrile, Acetone, DMF, DCM | 0 °C to RT | 18–24 h | Addition of acetonitrile moiety |

| 4 | LiBF4 or TFA, BF3·OEt2 | Acetonitrile or DCM | 0 °C to 100 °C | 3–24 h | Cyclization/activation step |

| 5 | NaOH, NH3 (aq), Na2CO3 | THF, Methanol, Ethanol | 0 °C to RT | 10–24 h | Final base treatment to yield product |

Research Outcomes and Observations

- The multi-step synthesis provides a robust route to the target compound with potential for scale-up.

- Palladium-catalyzed steps exhibit good selectivity and yield, critical for pharmaceutical-grade synthesis.

- The use of Lewis acids in the final step is essential for cyclization or rearrangement to the azetidinylidene acetonitrile structure.

- Protecting group strategies (SEM) are effective in controlling regioselectivity and preventing side reactions on the azetidine nitrogen.

- Reaction times and temperatures are optimized to balance reaction completion and minimize decomposition or side-product formation.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile involves its interaction with various molecular targets. The isopropylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as a nucleophile or electrophile in chemical reactions. These interactions enable the compound to participate in a wide range of chemical and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical differences between 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile and related intermediates:

Performance and Industrial Relevance

- Purity and Scalability : The ethylsulfonyl compound is produced at 98% purity and packaged in 25 kg batches, indicating industrial viability .

- Environmental Impact : Traditional methods for both ethylsulfonyl and tert-butyl derivatives generate mixed salt wastewater, driving demand for solvent-free or catalytic alternatives .

Research Findings and Trends

- Green Chemistry : Microchannel reactors and flow chemistry have reduced reaction times and waste in synthesizing the ethylsulfonyl intermediate, aligning with sustainable manufacturing trends .

- Pharmacological Potential: Azetidinylidene derivatives are pivotal in JAK inhibitor development, as seen in Baricitinib and its analogues .

Biological Activity

2-(1-(Isopropylsulfonyl)azetidin-3-ylidene)acetonitrile (CAS No. 2101302-47-8) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. Its structure includes an azetidine ring, which is significant for various pharmacological applications. This article delves into the biological activity of this compound, synthesizing findings from diverse sources.

The molecular formula of this compound is C₈H₁₂N₂O₂S, with a molecular weight of approximately 200 Da. The compound features a sulfonyl group and an acetonitrile moiety, contributing to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂O₂S |

| Molecular Weight | 200 Da |

| LogP | -0.15 |

| Polar Surface Area | 61 Å |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

Anti-inflammatory Properties

Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties. For instance, derivatives of azetidine have been studied for their efficacy as selective inhibitors of Janus kinases (JAKs), which play a crucial role in inflammatory signaling pathways. Baricitinib, a well-known JAK1/JAK2 inhibitor, contains a related structural motif and has been approved for treating rheumatoid arthritis due to its anti-inflammatory effects .

Synthetic Methods

A green and efficient synthesis method has been reported for related compounds, emphasizing environmentally friendly approaches that utilize commercially available starting materials. This method showcases the potential for scalability in industrial applications . The synthesis typically involves several steps including oxidation reactions and cyclization processes.

Case Study: Baricitinib Synthesis

Baricitinib synthesis involves intermediates similar to this compound. The synthetic route includes:

- Reaction of benzylamine with chloromethyl oxirane.

- Formation of azetidine derivatives through cyclization.

- Final modifications leading to the active pharmaceutical ingredient (API).

This process highlights the relevance of azetidine derivatives in drug development and their biological significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.